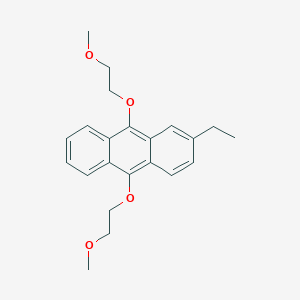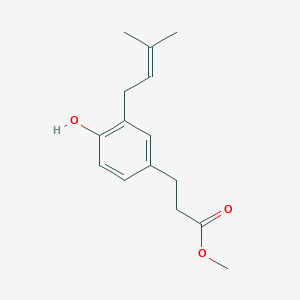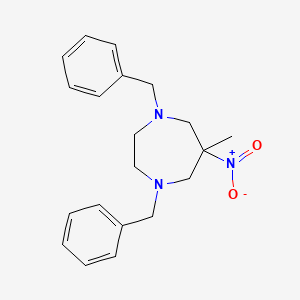
2-Ethyl-9,10-bis(2-methoxyethoxy)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-9,10-bis(2-methoxyethoxy)anthracene is an anthracene derivative known for its unique chemical structure and properties. This compound is characterized by the presence of two methoxyethoxy groups attached to the anthracene core, which enhances its solubility and reactivity. It is used in various scientific research applications due to its photophysical and electrochemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-9,10-bis(2-methoxyethoxy)anthracene typically involves the Sonogashira coupling reaction. This method uses palladium catalysts to couple ethynyl groups with the anthracene core. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors for better control over reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-9,10-bis(2-methoxyethoxy)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation; nitric acid for nitration.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-9,10-bis(2-methoxyethoxy)anthracene is used in several scientific research fields:
Chemistry: As a photosensitizer in photochemical reactions and as a building block for more complex organic molecules.
Biology: In studies involving fluorescence imaging due to its strong fluorescent properties.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism by which 2-Ethyl-9,10-bis(2-methoxyethoxy)anthracene exerts its effects is primarily through its photophysical properties. Upon exposure to light, the compound undergoes electronic excitation, which can lead to various photochemical reactions. The molecular targets and pathways involved include interactions with other organic molecules and the generation of reactive oxygen species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its blue emission and high thermal stability.
2-Methyl-9,10-bis(naphthalen-2-yl)anthracene: Used in OLEDs for its efficient blue light emission.
1,4-Bis((2-(2-(2-methoxyethoxy)ethoxy)ethyl)amino)anthracene-9,10-dione: Utilized in redox flow batteries due to its high solubility and electrochemical properties.
Uniqueness
2-Ethyl-9,10-bis(2-methoxyethoxy)anthracene stands out due to its enhanced solubility and unique photophysical properties, making it highly suitable for applications in fluorescence imaging and electronic devices .
Eigenschaften
CAS-Nummer |
360045-18-7 |
|---|---|
Molekularformel |
C22H26O4 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
2-ethyl-9,10-bis(2-methoxyethoxy)anthracene |
InChI |
InChI=1S/C22H26O4/c1-4-16-9-10-19-20(15-16)22(26-14-12-24-3)18-8-6-5-7-17(18)21(19)25-13-11-23-2/h5-10,15H,4,11-14H2,1-3H3 |
InChI-Schlüssel |
AWXNQMZKFHUXKD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)OCCOC)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide, N-[2-(phenylseleno)phenyl]-](/img/structure/B14236428.png)






![Benzeneacetic acid, 2-[4-(methylthio)phenyl]-2-oxoethyl ester](/img/structure/B14236462.png)
![3-[2-(4-Methylphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one](/img/structure/B14236484.png)
![(2R)-2-amino-3-[1-(1-aminoethylideneamino)propan-2-ylsulfanyl]propanoic Acid](/img/structure/B14236497.png)

![Thieno[3,4-b]-1,4-dioxin, 5-hexyl-2,3-dihydro-](/img/structure/B14236508.png)

